1-(Diethylcarbamoyl)-2-methylpyridin-1-ium tetraphenylborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Diethylcarbamoyl)-2-methylpyridin-1-ium tetraphenylborate is a complex organic compound that combines a pyridinium cation with a tetraphenylborate anion
Vorbereitungsmethoden
The synthesis of 1-(Diethylcarbamoyl)-2-methylpyridin-1-ium tetraphenylborate typically involves the reaction of 1-(Diethylcarbamoyl)-2-methylpyridinium with sodium tetraphenylborate. The reaction is carried out in an organic solvent such as acetonitrile at ambient temperature. The resulting product is then purified through recrystallization to obtain the desired compound in high purity .
Analyse Chemischer Reaktionen
1-(Diethylcarbamoyl)-2-methylpyridin-1-ium tetraphenylborate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or molecular oxygen.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions where the tetraphenylborate anion is replaced by other anions. Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, and various organic solvents. .
Wissenschaftliche Forschungsanwendungen
1-(Diethylcarbamoyl)-2-methylpyridin-1-ium tetraphenylborate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or in drug delivery systems.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes
Wirkmechanismus
The mechanism of action of 1-(Diethylcarbamoyl)-2-methylpyridin-1-ium tetraphenylborate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1-(Diethylcarbamoyl)-2-methylpyridin-1-ium tetraphenylborate can be compared with other similar compounds such as:
Tetraphenylborate salts: These compounds share the tetraphenylborate anion but differ in the cationic part.
Pyridinium salts:
Eigenschaften
Molekularformel |
C35H37BN2O |
---|---|
Molekulargewicht |
512.5 g/mol |
IUPAC-Name |
N,N-diethyl-2-methylpyridin-1-ium-1-carboxamide;tetraphenylboranuide |
InChI |
InChI=1S/C24H20B.C11H17N2O/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;1-4-12(5-2)11(14)13-9-7-6-8-10(13)3/h1-20H;6-9H,4-5H2,1-3H3/q-1;+1 |
InChI-Schlüssel |
KGFQXMKZCXZUEM-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.CCN(CC)C(=O)[N+]1=CC=CC=C1C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.